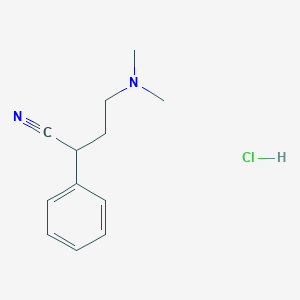

4-Dimethylamino-2-phenyl-butanenitrile

Beschreibung

Eigenschaften

CAS-Nummer |

7702-31-0 |

|---|---|

Molekularformel |

C12H17ClN2 |

Molekulargewicht |

224.73 g/mol |

IUPAC-Name |

4-(dimethylamino)-2-phenylbutanenitrile;hydrochloride |

InChI |

InChI=1S/C12H16N2.ClH/c1-14(2)9-8-12(10-13)11-6-4-3-5-7-11;/h3-7,12H,8-9H2,1-2H3;1H |

InChI-Schlüssel |

CGKNBZFAYSKZCH-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)CCC(C#N)C1=CC=CC=C1.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Addition Reaction Using Propiophenone, Sodium Cyanide, and Dimethylamine

A patented method describes a multi-step synthesis starting from propiophenone, sodium cyanide, and dimethylamine in an organic solvent with water. The key steps are:

Step 1: Uniform mixing of sodium cyanide, dimethylamine, propiophenone, and water in an organic solvent to carry out an addition reaction. This yields 2-(N,N-dimethylamino)-2-phenyl-butyronitrile (the target compound) after completion of the reaction.

Step 2: Hydrolysis and reflux of the nitrile under alkaline conditions (pH ≥ 12) to convert it into 2-(N,N-dimethylamino)-2-phenyl-butyric acid.

Step 3: Esterification by refluxing the acid with alcohol and concentrated sulfuric acid to form the corresponding ester.

Step 4: Reduction of the ester using a reducing agent in the presence of water to obtain the final product.

This method is noted for mild reaction conditions, fewer byproducts, and high yield, making it industrially attractive.

Phase Transfer Catalysis Using Diphenylacetonitrile and 1-(Dimethylamino)-2-halopropane

Another advanced process involves the preparation of a structurally related amino nitrile precursor via a phase transfer catalyzed reaction:

A charge mixture is prepared with diphenylacetonitrile, 1-(dimethylamino)-2-halopropane, a base (such as sodium hydroxide), water, and a water-immiscible organic solvent.

Quaternary ammonium or phosphonium salts (e.g., tetrabutylammonium bromide) are used as phase transfer catalysts to facilitate the reaction by transferring nucleophilic intermediates into the organic phase.

The reaction is conducted under an inert atmosphere (e.g., nitrogen blanket) at reflux temperatures (toluene or xylene reflux, ≥80°C).

The process affords high conversion rates (85-99%) to amino nitriles with improved productivity and shortened reaction cycles.

The product mixture is separated by phase extraction, pH adjustments, and crystallization steps to isolate the desired nitrile.

This method is especially valuable for synthesizing dimethylamino-substituted nitriles with high efficiency and purity.

Related Synthetic Routes from Literature and Patents

Additional synthetic approaches involve the preparation of aminoalkyl arylacetic acid derivatives and their nitrile analogs, which are structurally related to 4-dimethylamino-2-phenyl-butanenitrile. These methods typically include:

Alkylation of arylacetonitriles with aminoalkyl halides.

Hydrolysis and functional group transformations to obtain hydroxy or ester derivatives.

Use of controlled pH and temperature conditions to optimize yields.

These methods are detailed in patents focused on cardiovascular drug intermediates and related compounds, highlighting the versatility of aminoalkyl arylacetonitrile chemistry.

Comparative Analysis of Preparation Methods

In-Depth Research Findings

The first method emphasizes the use of sodium cyanide and dimethylamine to form the nitrile directly from propiophenone, followed by hydrolysis and reduction steps, which are optimized to minimize byproducts and maintain mild reaction conditions.

The phase transfer catalysis method leverages quaternary ammonium salts to enhance nucleophile transfer into the organic phase, significantly improving reaction rates and yields. The use of inert atmosphere and reflux conditions ensures high purity and efficient synthesis.

Literature patents reveal that the preparation of related aminoalkyl arylacetic acid derivatives involves careful control of reaction parameters and functional group transformations, underscoring the importance of pH and temperature in achieving desired products with high selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Dimethylamino-2-phenyl-butanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-Dimethylamino-2-phenyl-butanenitrile has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Dimethylamino-2-phenyl-butanenitrile involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

A comparative overview of key parameters is provided in Table 1.

Table 1: Comparative Data for 4-Dimethylamino-2-phenyl-butanenitrile and Analogues

Key Observations:

Substituent Effects: The addition of electron-withdrawing groups (e.g., chloro in ) or bulky aromatic systems (e.g., pyridinyl in ) increases molecular weight and may alter solubility or reactivity.

Synthetic Applications :

- Compounds with pyridinyl or methoxyphenyl groups (–8) are often intermediates in drug discovery, such as kinase inhibitors or receptor ligands .

- Halogenated derivatives () may serve as precursors for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Research and Industrial Relevance

- Pharmaceutical Potential: Derivatives with pyridinyl and methoxyphenyl groups (–8) are under investigation for CNS-targeting drugs due to their ability to cross the blood-brain barrier .

- Catalysis: The dimethylamino group in may facilitate asymmetric catalysis, as seen in other tertiary amine-containing catalysts .

Q & A

Q. How can researchers leverage crystallographic data to refine synthetic protocols?

- Methodological Answer : Analyze crystal packing (e.g., via Mercury software) to identify π-π interactions or hydrogen bonds that stabilize specific conformers. For example, steric hindrance from the phenyl group may necessitate longer reaction times for complete conversion, as observed in SHELXL-refined structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.